molecular formula C20H19Cl2N3OS B459757 3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445268-85-9

3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459757
CAS No.: 445268-85-9
M. Wt: 420.4g/mol
InChI Key: UKISVRZJCUTSGW-UHFFFAOYSA-N
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Description

3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and a thieno ring, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the thieno ring. The final steps involve the addition of the amino and carboxamide groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline cores but different substituents.

    Thienoquinoline derivatives: Compounds with similar thienoquinoline structures but varying functional groups.

Uniqueness

The uniqueness of 3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS No. 445268-85-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential based on available literature.

  • Molecular Formula : C20H19Cl2N3OS
  • Molecular Weight : 420.36 g/mol
  • Structure : The compound features a thienoquinoline core structure which is significant for its biological activity.

Antitumor Activity

Research has indicated that compounds structurally related to thienoquinolines exhibit notable antitumor effects. A study evaluating various derivatives demonstrated that certain analogs showed significant cytotoxicity against different cancer cell lines. Specifically, compounds similar to this compound were effective in inhibiting cell proliferation in human tumor cells such as HepG2 and NCI-H661 .

The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival. The compound is believed to interact with DNA topoisomerases and induce apoptosis in malignant cells. This is supported by structure-activity relationship (SAR) studies that link specific structural features of the compound to enhanced biological activity .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown potential antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial growth .

Case Study 1: Antitumor Efficacy

A study conducted on a series of thienoquinoline derivatives found that the compound exhibited dose-dependent inhibition of cancer cell growth. The study utilized MTT assays to measure cell viability and established IC50 values for various cell lines. Results indicated that at concentrations achievable in vivo, the compound significantly reduced tumor cell viability compared to controls.

Cell LineIC50 (µM)
HepG215
NCI-H66112
DLD-110

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of the compound against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) below 50 µg/mL for most tested strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30

Properties

IUPAC Name

3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3OS/c1-2-10-3-6-15-11(7-10)8-13-17(23)18(27-20(13)25-15)19(26)24-16-9-12(21)4-5-14(16)22/h4-5,8-10H,2-3,6-7,23H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKISVRZJCUTSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=CC(=C4)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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